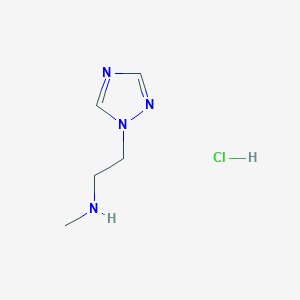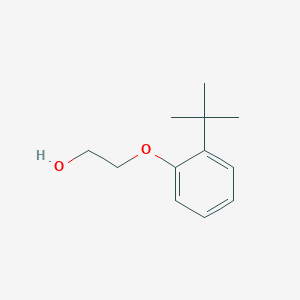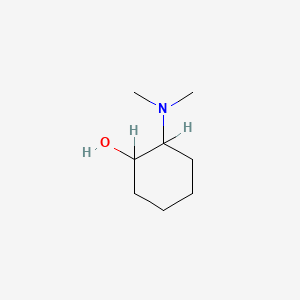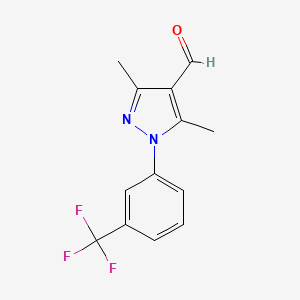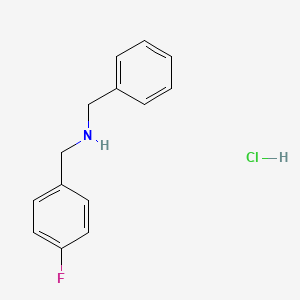
N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 55097-55-7 . It has a molecular weight of 251.73 and its linear formula is C14 H14 F N . Cl H . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI Code of “N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is 1S/C14H14FN.ClH/c15-14-8-6-13 (7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H . The InChI key is CXYMTBOFRPOGFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is a solid substance . It is stored at room temperature . The molecular weight of the compound is 251.73 .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
In the realm of organic chemistry, compounds similar to N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride serve as intermediates in the synthesis of more complex molecules. For instance, research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of such compounds in drug synthesis processes (Qiu et al., 2009).
Antimicrobial Applications
Benzofuran derivatives, which share structural similarities with N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride, have been extensively studied for their antimicrobial properties. These compounds, found in both natural and synthetic forms, exhibit a broad spectrum of biological activities, including potential as antimicrobial agents against various pathogens (Hiremathad et al., 2015). This suggests the potential for N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride to contribute to the development of new antimicrobial therapies.
Environmental Science
In environmental science, related compounds are studied for their degradation and the effects of their by-products. For example, advanced oxidation processes (AOPs) are used to treat acetaminophen from aqueous media, leading to the generation of various by-products. Such research is crucial for understanding the environmental impact of pharmaceutical and chemical compounds and developing methods for their safe disposal or treatment (Qutob et al., 2022).
Optoelectronic Materials
Compounds featuring benzyl and fluorophenyl groups are explored for their applications in optoelectronics. The incorporation of such fragments into π-extended conjugated systems is valuable for creating novel materials with potential uses in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s structurally related compound, 4-fluorobenzylamine, is known to be used as a potassium channel blocking agent . It’s plausible that N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride might exhibit similar interactions with its targets.
Biochemical Pathways
4-fluorobenzylamine, a related compound, is used in the synthesis of new tris-iron (iii) chelates of 3-hydroxy-4-pyridinone ligands . This suggests that N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride might have potential effects on iron metabolism and related biochemical pathways.
Action Environment
It’s known that the compound is a solid at room temperature , which might suggest its stability under standard environmental conditions.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYMTBOFRPOGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

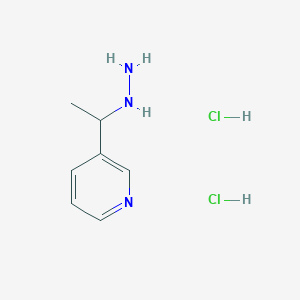
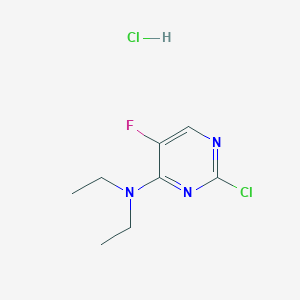
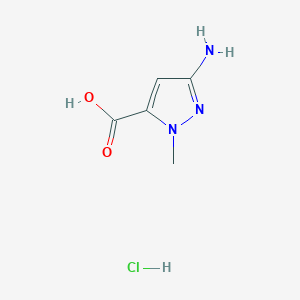
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
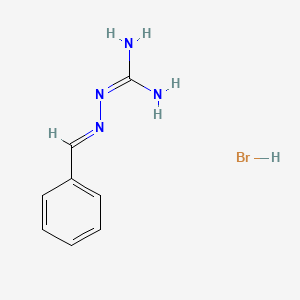
![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%](/img/structure/B6351114.png)
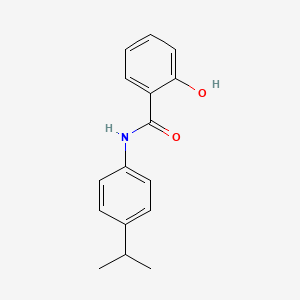

![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)
![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)
